molecular formula C13H7BrClN3O B11783358 3-(2-Bromophenyl)-5-(2-chloropyridin-4-yl)-1,2,4-oxadiazole

3-(2-Bromophenyl)-5-(2-chloropyridin-4-yl)-1,2,4-oxadiazole

Cat. No.: B11783358
M. Wt: 336.57 g/mol
InChI Key: LRXKBDZUZPVCFL-UHFFFAOYSA-N
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Description

3-(2-Bromophenyl)-5-(2-chloropyridin-4-yl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. The compound consists of an oxadiazole ring substituted with bromophenyl and chloropyridinyl groups, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromophenyl)-5-(2-chloropyridin-4-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-bromobenzohydrazide with 2-chloro-4-pyridinecarboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions, leading to the formation of the oxadiazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials to achieve efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromophenyl)-5-(2-chloropyridin-4-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Cyclization and Ring-Opening: The oxadiazole ring can participate in cyclization or ring-opening reactions, leading to the formation of new heterocyclic compounds.

Common Reagents and Conditions

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide or potassium tert-butoxide.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction can lead to the formation of various oxidized or reduced species.

Scientific Research Applications

3-(2-Bromophenyl)-5-(2-chloropyridin-4-yl)-1,2,4-oxadiazole has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has potential as a bioactive molecule, with studies exploring its antimicrobial and anticancer properties.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 3-(2-Bromophenyl)-5-(2-chloropyridin-4-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Bromophenyl)-5-(2-fluoropyridin-4-yl)-1,2,4-oxadiazole
  • 3-(2-Chlorophenyl)-5-(2-chloropyridin-4-yl)-1,2,4-oxadiazole
  • 3-(2-Bromophenyl)-5-(2-methylpyridin-4-yl)-1,2,4-oxadiazole

Uniqueness

3-(2-Bromophenyl)-5-(2-chloropyridin-4-yl)-1,2,4-oxadiazole is unique due to the specific combination of bromophenyl and chloropyridinyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C13H7BrClN3O

Molecular Weight

336.57 g/mol

IUPAC Name

3-(2-bromophenyl)-5-(2-chloropyridin-4-yl)-1,2,4-oxadiazole

InChI

InChI=1S/C13H7BrClN3O/c14-10-4-2-1-3-9(10)12-17-13(19-18-12)8-5-6-16-11(15)7-8/h1-7H

InChI Key

LRXKBDZUZPVCFL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NOC(=N2)C3=CC(=NC=C3)Cl)Br

Origin of Product

United States

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